Biochemical Binding Affinity: RO8994 vs. Spiroindolinone Analogues (14-19) and RG7388
In a head-to-head biochemical HTRF binding assay, RO8994 demonstrated an IC50 of 5 nM, outperforming six closely related spiroindolinone analogues (compounds 14-19) within the same study. The nearest competitor, compound 14, exhibited an IC50 of 6 nM (20% lower potency), while compound 17 showed markedly reduced activity at 5,764 nM (greater than 1,000-fold reduction) [1]. When compared across independent studies, RO8994 (IC50 = 5 nM) shows marginally improved binding relative to the clinical-stage MDM2 inhibitor RG7388/Idasanutlin (IC50 = 6 nM) .
| Evidence Dimension | MDM2 binding affinity (HTRF IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Compound 14: 6 nM; Compound 15: 7 nM; Compound 16: 7 nM; Compound 17: 5,764 nM; Compound 18: 57 nM; Compound 19: 177 nM; RG7388: 6 nM |
| Quantified Difference | RO8994 is 1.2× more potent than compound 14 and >1,000× more potent than compound 17 in the same assay series. |
| Conditions | HTRF (homogeneous time-resolved fluorescence) biochemical binding assay; one experiment performed in duplicate [1]. |
Why This Matters
Researchers selecting MDM2 inhibitors for biochemical screens benefit from RO8994's validated single-digit nanomolar potency, which is superior to six direct structural analogues tested under identical conditions, reducing the risk of false negatives in primary screening campaigns.
- [1] Zhang Z, Ding Q, Liu JJ, et al. Discovery of potent and selective spiroindolinone MDM2 inhibitor, RO8994, for cancer therapy. Bioorg Med Chem. 2014;22(15):4001-4009. Table 2. View Source
